molecular formula C14H19FN2 B11877346 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane CAS No. 920338-74-5

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane

Cat. No.: B11877346
CAS No.: 920338-74-5
M. Wt: 234.31 g/mol
InChI Key: AQIFIBYBDCUDCZ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspirooctane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylic acid as the initial raw material. The process includes cyclization and reduction steps, resulting in the formation of the diazaspirooctane core . Another method involves the use of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a raw material, followed by substitution, addition of a protective group, removal of the protective group, and reduction .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and environmental friendliness. The use of stable process conditions and controllable reaction steps is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The fluorophenyl group allows for substitution reactions, where the fluorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium borohydride, and various bases. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds.

Scientific Research Applications

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target sites, while the diazaspirooctane core provides structural stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octane: Shares the diazaspirooctane core but lacks the fluorophenyl group.

    5,7-Diazaspiro[2.5]octane-1-carboxylates: Similar spirocyclic structure with different substituents.

Uniqueness

7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar spirocyclic compounds .

Properties

CAS No.

920338-74-5

Molecular Formula

C14H19FN2

Molecular Weight

234.31 g/mol

IUPAC Name

7-(4-fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane

InChI

InChI=1S/C14H19FN2/c1-13(2)16-12(9-14(17-13)7-8-14)10-3-5-11(15)6-4-10/h3-6,12,16-17H,7-9H2,1-2H3

InChI Key

AQIFIBYBDCUDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(CC2(N1)CC2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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